Functional Reactivity: N-Vinyl vs. N-Ethyl Group in Polymerizable Monomer Design
4-Amino-N-ethenylbenzamide contains a terminal vinyl group, enabling its participation in chain-growth polymerization reactions, which is a fundamental difference from its saturated N-ethyl analog [1]. The presence of this polymerizable vinyl group is the primary basis for its selection over 4-amino-N-ethylbenzamide in applications such as creating functionalized polyamides or copolymers [2]. The saturated N-ethyl derivative (CAS 89399-17-7) lacks this unsaturated functionality and cannot participate in such reactions.
| Evidence Dimension | Polymerizable Functional Group |
|---|---|
| Target Compound Data | Present: Terminal N-vinyl group (CH2=CH-N<) |
| Comparator Or Baseline | 4-Amino-N-ethylbenzamide (CAS 89399-17-7): Absent; saturated ethyl group (-CH2-CH3) |
| Quantified Difference | Qualitative difference in monomer reactivity potential |
| Conditions | Functional group analysis; typical conditions for free-radical polymerization |
Why This Matters
This functional difference dictates that the two compounds cannot be substituted for one another in polymer synthesis applications.
- [1] Patil, A.S., et al. Synthesis and characterization of soluble polyamides from bis-[(4'-aminobenzyl)-4-benzamide] ether and various diacids. Polymer Bulletin, 66(9), 1207. 2011. View Source
- [2] BASF AG. Method for producing vinyl compounds. WIPO Patent WO/2000/008085. 2000. View Source
